Cas no 1261962-28-0 (6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid)

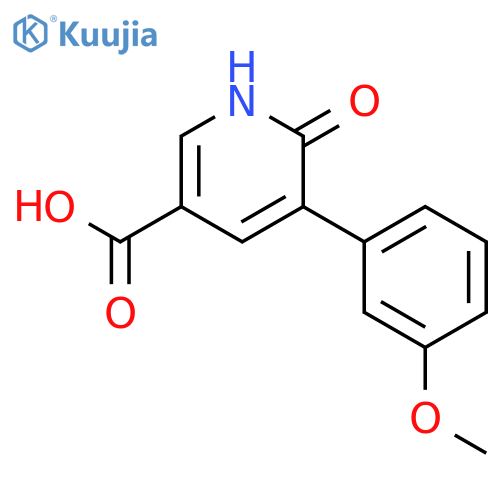

1261962-28-0 structure

商品名:6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid

CAS番号:1261962-28-0

MF:C13H11NO4

メガワット:245.230743646622

MDL:MFCD18316961

CID:2766292

PubChem ID:53222784

6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid 化学的及び物理的性質

名前と識別子

-

- 1261962-28-0

- DTXSID20687135

- 6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid, 95%

- MFCD18316961

- 6-HYDROXY-5-(3-METHOXYPHENYL)NICOTINIC ACID

- 5-(3-Methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

- 6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid

-

- MDL: MFCD18316961

- インチ: InChI=1S/C13H11NO4/c1-18-10-4-2-3-8(5-10)11-6-9(13(16)17)7-14-12(11)15/h2-7H,1H3,(H,14,15)(H,16,17)

- InChIKey: BDOPXEQJRGNJTP-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 245.06880783Da

- どういたいしつりょう: 245.06880783Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 425

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB323472-5 g |

6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid, 95%; . |

1261962-28-0 | 95% | 5g |

€1159.00 | 2023-06-21 | |

| abcr | AB323472-5g |

6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid, 95%; . |

1261962-28-0 | 95% | 5g |

€1159.00 | 2024-06-08 |

6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid 関連文献

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Jyotsna Kaushal,K. K. Bhasin,S. K. Mehta,C. Raman Suri Chem. Commun., 2010,46, 5755-5757

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

1261962-28-0 (6-Hydroxy-5-(3-methoxyphenyl)nicotinic acid) 関連製品

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261962-28-0)

清らかである:99%

はかる:5g

価格 ($):687.0